

An In-depth Technical Guide to (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B1270915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, a chiral pyrrolidine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its structural features, including a pyrrolidine ring and a Boc-protected aminomethyl group, make it a valuable intermediate for the synthesis of complex, enantiomerically pure molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of novel pharmaceuticals.

Core Chemical Properties

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is identified by the CAS Number 173340-25-5 for the free base and 1217858-20-2 for its hydrochloride salt.^[1] It is a key intermediate in various synthetic pathways due to the versatility of the pyrrolidine scaffold and the widely used tert-butyloxycarbonyl (Boc) protecting group for the amine functionality.^[2]

Physicochemical Data

A summary of the key physicochemical properties of **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed values and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₂	PubChem[1]
Molecular Weight	200.28 g/mol	PubChem[1]
CAS Number (Free Base)	173340-25-5	PubChem[1]
CAS Number (HCl Salt)	1217858-20-2	BLDpharm[3]
IUPAC Name	tert-butyl N-[(3R)-pyrrolidin-3-yl]methyl]carbamate	PubChem[1]
Appearance	White to off-white solid/powder (for related compounds)	N/A
Melting Point	No data available	N/A
Boiling Point (Predicted)	No data available	N/A
Density (Predicted)	No data available	N/A
Solubility	Soluble in organic solvents like DMSO (for related compounds)	MedchemExpress[4]
XLogP3 (Predicted)	0.9	PubChem[5]

Synthesis and Experimental Protocols

The synthesis of **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** typically involves the protection of the primary amine of (R)-3-(aminomethyl)pyrrolidine with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate (Boc₂O) as the protecting agent in the presence of a base.

General Experimental Protocol for Boc Protection

This protocol outlines a general method for the N-Boc protection of a primary amine, which can be adapted for the synthesis of the title compound from (R)-3-(aminomethyl)pyrrolidine.

Materials:

- (R)-3-(aminomethyl)pyrrolidine
- Di-tert-butyl dicarbonate (Boc₂O)
- A suitable base (e.g., triethylamine, sodium bicarbonate)
- A suitable solvent (e.g., dichloromethane, tetrahydrofuran, water)

Procedure:

- Dissolve (R)-3-(aminomethyl)pyrrolidine in the chosen solvent.
- Add the base to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature or cooled in an ice bath.
- Stir the reaction mixture for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous work-up to remove the base and any water-soluble byproducts.
- Extract the product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel if necessary.

Caption: General workflow for the synthesis of **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate**.

Role in Drug Discovery and Development

(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable chiral building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic

agents. The pyrrolidine ring is a common motif in many biologically active compounds, and the protected amine allows for its selective incorporation into larger structures.

While specific signaling pathways directly involving this compound are not extensively documented, its utility is evident in its role as a key intermediate for pharmacologically active molecules. For instance, related chiral piperidine and pyrrolidine carbamates are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib, which is used in the treatment of rheumatoid arthritis.^{[6][7]} The synthesis of such complex drugs often involves a multi-step process where chiral building blocks are essential for achieving the desired stereochemistry and biological activity.

Caption: Role of the building block in a typical drug discovery and development pipeline.

Spectral Data

Detailed experimental spectral data for **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** is not readily available in the public domain. However, based on the structure and data from analogous compounds, the following characteristic spectral features would be expected:

- ¹H NMR: Signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), protons on the pyrrolidine ring, and the methylene group adjacent to the carbamate.
- ¹³C NMR: Resonances for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring and the aminomethyl group.
- IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-N stretching.

Researchers requiring definitive spectral data should perform their own analysis on a purified sample of the compound.

In conclusion, **(R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate** is a synthetically important molecule with significant potential in the field of drug discovery. Its value lies in its chiral nature and its utility as a versatile building block for constructing complex and biologically active compounds. Further research into its applications is likely to uncover new and innovative uses for this compound in the development of future therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-3-N-Boc-Aminomethyl pyrrolidine | C10H20N2O2 | CID 1519427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. research.unl.pt [research.unl.pt]
- 7. Synthesis of Tofacitinib [cjph.com.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270915#r-tert-butyl-pyrrolidin-3-ylmethyl-carbamate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com